molecular formula C14H21NO4S B5146587 3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide

3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide

Cat. No.: B5146587
M. Wt: 299.39 g/mol
InChI Key: NBDWYECMXBODQO-UHFFFAOYSA-N
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Description

3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide is an organic compound with a complex structure that includes hydroxyl groups, a sulfanyl group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide typically involves multiple steps. One common method includes the reaction of 3-hydroxy-2,2-bis(hydroxymethyl)propionaldehyde with 4-methylthiophenol in the presence of a base to form an intermediate. This intermediate is then reacted with an appropriate amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity or cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide is unique due to the presence of both sulfanyl and amide groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-hydroxy-2,2-bis(hydroxymethyl)-N-[2-(4-methylphenyl)sulfanylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-11-2-4-12(5-3-11)20-7-6-15-13(19)14(8-16,9-17)10-18/h2-5,16-18H,6-10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDWYECMXBODQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C(CO)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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